molecular formula C19H18N2O2 B211727 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine CAS No. 132213-65-1

2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine

Cat. No. B211727
M. Wt: 306.4 g/mol
InChI Key: HDGSSKSUEFFBRK-UHFFFAOYSA-N
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Description

2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine belongs to the class of organic compounds known as methoxypyrazines . It has been detected, but not quantified in, a few different foods .


Molecular Structure Analysis

The molecular formula of 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine is C19H18N2O2 . The molecular weight is 306.36486000 .


Physical And Chemical Properties Analysis

2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine is soluble in water, with a solubility of 7.089 mg/L at 25 °C .

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystal Structure Analysis : The crystal structures of compounds related to 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine, like aroylhydrazones derived from 5-methoxysalicylaldehyde, have been analyzed using infrared and NMR spectroscopy and X-ray diffraction. These studies contribute to understanding the molecular geometry, bond lengths, angles, and stabilization mechanisms in similar compounds (Zong & Wu, 2013).

  • Chemical Synthesis : Research on the synthesis of related compounds, such as the conjugate additions of organocuprates to diketopiperazine acceptors, has been carried out. These findings aid in the development of methods for the asymmetric synthesis of homochiral α-amino acids, which are important in medicinal chemistry (Bull et al., 2001).

Biological and Pharmaceutical Research

  • Bioactivity of Derivatives : Studies have been conducted on the bioactivity of Mannich bases derived from compounds like 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine. These compounds show potential cytotoxic/anticancer and enzyme inhibitory effects, which are significant for pharmaceutical research (Gul et al., 2019).

  • Antioxidant and Antimicrobial Properties : Schiff base compounds similar to 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine have been synthesized and characterized. These compounds exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects, which are useful in developing new therapeutic agents (Sirajuddin et al., 2013).

Food and Wine Industry

  • Flavor Analysis in Wine : Research in the wine industry has identified methoxypyrazines, chemically related to 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine, as important flavor components. Their biosynthesis pathways and the influence of environmental factors on their concentration in grapes have been studied, aiding in wine flavor profiling and quality control (Dunlevy et al., 2013).

  • Impact on Aroma Compounds : Detailed studies on the isomers of dimethyl-substituted methoxypyrazines, which are structurally similar to 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine, have been conducted. These compounds contribute to specific aromas in products like wine and are also found in insects like ladybugs, affecting the aroma profile of products they come into contact with (Slabizki et al., 2014).

properties

IUPAC Name

3,6-dibenzyl-5-methoxy-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGSSKSUEFFBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238175
Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine

CAS RN

132213-65-1
Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132213-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EJN54CWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

159 - 161 °C
Record name 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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